1,1,3-Tribromoindene
Description
1,1,3-Tribromoindene is a halogenated derivative of indene, a bicyclic aromatic hydrocarbon. The substitution of three bromine atoms at the 1,1,3-positions on the indene backbone likely imparts significant electrophilic character and steric hindrance, influencing its reactivity in cross-coupling reactions or polymerization processes.
Properties
CAS No. |
19660-79-8 |
|---|---|
Molecular Formula |
C9H5Br3 |
Molecular Weight |
352.85 g/mol |
IUPAC Name |
1,1,3-tribromoindene |
InChI |
InChI=1S/C9H5Br3/c10-8-5-9(11,12)7-4-2-1-3-6(7)8/h1-5H |
InChI Key |
OLZHNYQKUIKYTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC2(Br)Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,3-Tribromoindene can be synthesized through the bromination of indene. One common method involves the use of molecular bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction typically proceeds at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1,1,3-Tribromoindene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of this compound can lead to the formation of indene or partially brominated derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Substitution: Formation of substituted indenes with various functional groups.
Oxidation: Formation of bromoindenones or bromoindene ketones.
Reduction: Formation of indene or partially brominated indenes.
Scientific Research Applications
1,1,3-Tribromoindene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1,3-tribromoindene involves its interaction with molecular targets through its bromine atoms. The bromine atoms can participate in halogen bonding, which can influence the compound’s reactivity and interaction with biological molecules. The exact molecular pathways and targets depend on the specific application and the nature of the interacting species.
Comparison with Similar Compounds
Structural and Functional Analogues
a. 1,1,3-Trimethylindane (C₁₂H₁₆)
- Structure : Features methyl groups at the 1,1,3-positions instead of bromine.
- Reactivity : Undergoes pyrolysis at 800°C to yield naphthalene (60%) and methylindenes, indicating thermal instability and a propensity for ring expansion .
- Contrast with 1,1,3-Tribromoindene : Bromine’s electronegativity and larger atomic radius may stabilize the indene core against thermal decomposition but increase susceptibility to nucleophilic substitution.
b. 1,1,3-Trichloropropene (C₃H₃Cl₃)
- Structure : A chlorinated alkene with a linear chain.
- Synthesis : Produced via FeCl₃-catalyzed dehydrochlorination of 1,1,3-tetrachloropropane (HCC 250fb) .
- Contrast with this compound : The indene backbone provides aromatic stabilization, whereas trichloropropene’s linear structure favors elimination reactions. Bromine’s lower volatility compared to chlorine may also alter industrial handling requirements.
c. Trisindole Alkaloids (e.g., 1,1,3-Tris(3-indolyl)butane)
- Structure : Three indole moieties linked to a butane core.
- Contrast : The indole groups in trisindoles enable π-π stacking and hydrogen bonding, whereas bromine in this compound enhances hydrophobicity and halogen-bonding capacity.
Physicochemical Properties
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